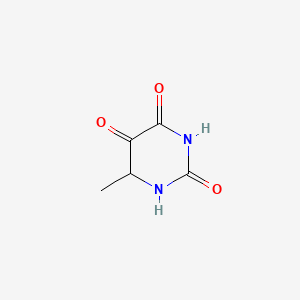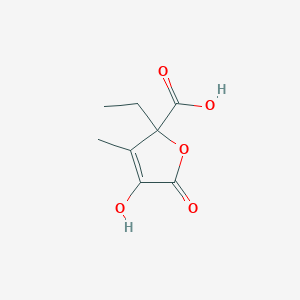![molecular formula C5H10Cl2N4 B13121014 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonate and NaN3.
Reaction Conditions: The reaction is carried out in DMF at 80°C, leading to the formation of an intermediate compound.
Cycloaddition Reaction: The intermediate undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition reaction, resulting in the formation of the triazolopyridine core.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups to the triazolopyridine core.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride has a wide range of scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a calcium channel inhibitor and a modulator of potassium channels.
Industry: The compound is used in the development of new materials, such as ionic liquids for chemoselective extraction processes.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets . The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit calcium channels by binding to the channel proteins, thereby affecting ion flow and cellular signaling pathways. Additionally, it can modulate potassium channels, influencing neuronal activity and neurotransmitter release.
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds, such as :
4,5,6,7-Tetrahydro-1H-[1,2,3]triazolo[1,5-a]pyridine: This compound has a similar triazolopyridine core but differs in the position of the nitrogen atoms in the triazole ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine: This compound features a pyrazine ring fused to the triazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10Cl2N4 |
|---|---|
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydro-2H-triazolo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-6-3-5-4(1)7-9-8-5;;/h6H,1-3H2,(H,7,8,9);2*1H |
Clave InChI |
HBZILVPHVORIFE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=NNN=C21.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


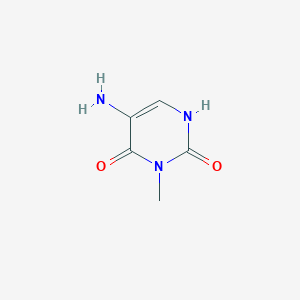
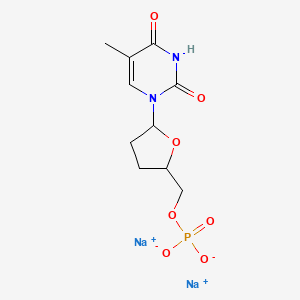
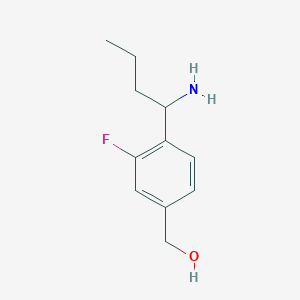

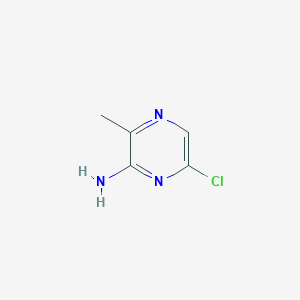
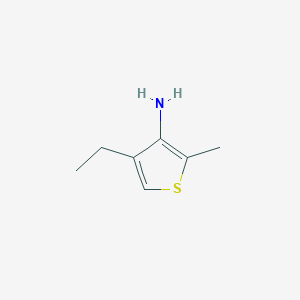
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
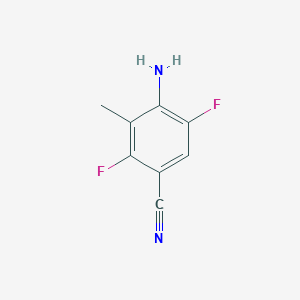

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
